molecular formula C11H14O4 B8176619 Methyl 4-hydroxy-2-propoxybenzoate

Methyl 4-hydroxy-2-propoxybenzoate

Cat. No.: B8176619
M. Wt: 210.23 g/mol
InChI Key: VZPSPIZCJSSELK-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-propoxybenzoate is a benzoate ester derivative featuring a hydroxyl group at the para (4th) position and a propoxy group at the ortho (2nd) position on the aromatic ring. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.22 g/mol. This compound is structurally tailored for applications in pharmaceuticals and polymer synthesis, where its substituents influence reactivity, solubility, and intermolecular interactions. The propoxy group enhances lipophilicity compared to simpler benzoates, while the hydroxyl group enables hydrogen bonding and further chemical modifications .

Properties

IUPAC Name

methyl 4-hydroxy-2-propoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPSPIZCJSSELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-propoxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2-propoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-hydroxy-2-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.

    Industry: Utilized as a preservative in cosmetics and personal care products due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-propoxybenzoate involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active hydroxybenzoic acid, which can further interact with cellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between Methyl 4-hydroxy-2-propoxybenzoate and related compounds:

Compound Name Substituent Positions Molecular Weight (g/mol) Solubility Melting Point Key Applications
This compound 4-OH, 2-OPr 210.22 Moderate in organic solvents Not reported Pharmaceuticals, Polymers
Methyl 4-hydroxybenzoate 4-OH 152.15 Low in water; soluble in ethanol 125–128°C Preservatives, Cosmetics
Methyl 4-benzyloxy-2-hydroxybenzoate 2-OH, 4-OBn 258.27 Soluble in chloroform, ethanol Not reported Liquid crystals, Organic synthesis
Methyl 4-acetamido-2-hydroxybenzoate 2-OH, 4-AcNH 209.20 Soluble in DMSO, methanol Not reported Pharmaceutical intermediates

Key Observations :

  • Lipophilicity : The propoxy group in this compound increases its lipophilicity compared to Methyl 4-hydroxybenzoate, enhancing solubility in organic solvents but reducing water compatibility .
  • Hydrogen Bonding : The hydroxyl group in all compounds facilitates hydrogen bonding, but the acetamido group in Methyl 4-acetamido-2-hydroxybenzoate introduces additional hydrogen-bonding sites, improving solubility in polar solvents like DMSO .
  • Steric Effects : The benzyloxy group in Methyl 4-benzyloxy-2-hydroxybenzoate introduces steric bulk, which is critical for liquid crystal applications but may hinder reactivity in certain syntheses .

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